BenchChemオンラインストアへようこそ!

Hydroxyatenolol

Pharmacology Beta-Adrenergic Receptor Metabolite Activity

Hydroxyatenolol is a specified impurity and minor urinary metabolite of atenolol (1.1–4.4% of dose), mandated as a certified reference standard for HPLC/LC-MS impurity profiling per ICH Q3A/Q3B. Its beta-blocking potency is reduced to ~1/10th of atenolol, and its distinct physicochemical profile (TPSA 104.81 vs. 84.58; LogP 0.336) precludes direct substitution in chromatographic assays without revalidation. This certified material is essential for ANDA submissions, bioanalytical method validation, environmental monitoring of atenolol transformation products in surface waters, and forensic toxicology confirmation. Procure only characterized reference material with full Certificate of Analysis documentation.

Molecular Formula C14H22N2O4
Molecular Weight 282.34
CAS No. 68373-10-4
Cat. No. B565818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyatenolol
CAS68373-10-4
Synonymsα-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneacetamide_x000B_
Molecular FormulaC14H22N2O4
Molecular Weight282.34
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O
InChIInChI=1S/C14H22N2O4/c1-9(2)16-7-11(17)8-20-12-5-3-10(4-6-12)13(18)14(15)19/h3-6,9,11,13,16-18H,7-8H2,1-2H3,(H2,15,19)
InChIKeyGSZUNNBDULASMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxyatenolol (CAS 68373-10-4): Core Identity as an Atenolol Metabolite and Reference Standard


Hydroxyatenolol, chemically 2-hydroxy-2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide, is a minor metabolite of the widely prescribed cardioselective β1-adrenergic receptor antagonist atenolol [1]. It is formed via hydroxylation at the benzylic position of the carbamoylmethyl group and excreted in urine at 1.1–4.4% of an atenolol dose [2]. Its molecular formula is C14H22N2O4 with a molecular weight of 282.34 g/mol [3]. The compound is primarily sourced as a pharmaceutical impurity reference standard for analytical method development and validation in quality control applications [4].

Why Generic Substitution Fails: Hydroxyatenolol Is Not a Bioequivalent Alternative to Atenolol


Hydroxyatenolol cannot be interchanged with its parent drug atenolol or other beta-blockers in any pharmacological or analytical context due to its distinct pharmacodynamic and physicochemical profile. Critically, its beta-blocking potency is reduced to approximately one-tenth that of atenolol, rendering it clinically irrelevant for therapeutic substitution [1]. Physicochemically, its higher topological polar surface area (TPSA of 104.81 vs. atenolol's 84.58) and lower predicted LogP (0.336) alter its membrane permeability and analytical retention behavior, precluding direct substitution in chromatographic assays without revalidation [2]. As a minor urinary metabolite representing only 1.1–4.4% of an atenolol dose, it fails to achieve pharmacologically meaningful systemic exposure [3]. These quantitative disparities mandate the use of certified hydroxyatenolol reference material—rather than atenolol—for impurity profiling, bioanalytical method validation, and environmental monitoring.

Quantitative Evidence Guide: Differentiating Hydroxyatenolol from Closest Analogs


Evidence Item 1: Beta-Blocking Activity – 10-Fold Lower Potency Relative to Atenolol

Hydroxyatenolol exhibits only one-tenth (10%) the beta-adrenergic blocking activity of its parent compound, atenolol, as assessed in a rat pharmacological model. This stark reduction in potency directly informs its lack of therapeutic utility and its exclusive role as a metabolite of toxicological or analytical interest [1].

Pharmacology Beta-Adrenergic Receptor Metabolite Activity

Evidence Item 2: Physicochemical Differentiation – Increased Polarity and Reduced Lipophilicity

Hydroxyatenolol's predicted LogP of 0.336 is substantially lower than atenolol's reported LogP of 0.57, indicating increased hydrophilicity and reduced membrane permeability [1]. Its topological polar surface area (TPSA) of 104.81 Ų exceeds that of atenolol (84.58 Ų), reflecting the additional hydroxyl group [1]. The melting point range of 150–155°C is distinct from atenolol's melting point of 146–148°C . These differences directly impact chromatographic retention, solubility, and extraction recovery in analytical workflows.

ADME Properties Drug Metabolism Physicochemical Profiling

Evidence Item 3: Urinary Excretion as a Minor Metabolite – Quantitative Basis for Environmental Monitoring

After human consumption of atenolol, hydroxyatenolol accounts for only 1.1–4.4% of the total excreted dose in urine, while unchanged atenolol constitutes approximately 90% [1]. This quantitative disparity establishes hydroxyatenolol as a minor transformation product in both human metabolism and wastewater effluents. Its detection in environmental samples, such as riverine suspended particulate matter from 2005–2015, confirms its persistence and utility as a tracer of atenolol usage [2].

Environmental Fate Wastewater Analysis Human Biomonitoring

Evidence Item 4: Mass Spectral Differentiation – Unique Fragmentation Pattern for LC-MS/MS Identification

Hydroxyatenolol produces a distinct MS2 fragmentation spectrum when analyzed via LC-ESI-QTOF at 30 V collision energy, enabling unambiguous differentiation from atenolol and other metabolites [1]. The exact mass of the [M+H]+ ion is 283.1652 Da (exact mass 282.158 g/mol), and the characteristic fragment ions are documented in MassBank Record MSBNK-BAFG-CSL2311093083 [2]. This unique spectral fingerprint is absent in atenolol and its glucuronide metabolite, providing a specific and sensitive means for quantification in complex biological matrices.

Mass Spectrometry Metabolite Identification Analytical Chemistry

Evidence Item 5: Isotopically Labeled Analog – Deuterated Hydroxyatenolol-d7 as an Optimal Internal Standard

The deuterated derivative Hydroxyatenolol-d7 (C14H15D7N2O4, MW 289.38) is specifically synthesized to serve as an internal standard for the accurate quantification of hydroxyatenolol in biological and environmental samples via LC-MS or GC-MS [1]. Its co-elution with the analyte under reversed-phase conditions and its distinct +7 Da mass shift eliminate matrix effects and ionization variability, delivering superior accuracy and precision compared to non-isotopic internal standards .

Quantitative Bioanalysis LC-MS/MS Stable Isotope Labeling

Optimal Research and Industrial Applications for Hydroxyatenolol (CAS 68373-10-4)


Pharmaceutical Impurity Profiling and Quality Control of Atenolol Drug Substance and Product

Hydroxyatenolol is a specified impurity in atenolol monographs. Its use as a certified reference standard is mandated for the development, validation, and routine execution of HPLC or LC-MS methods to quantify this impurity at levels as low as 1.1% relative to the parent drug [1]. The distinct retention time and mass spectral signature (Section 3, Evidence Items 2 and 4) ensure accurate identification and quantification, fulfilling ICH Q3A/Q3B regulatory requirements for impurity control.

Bioanalytical Method Development and Validation for Pharmacokinetic and Metabolism Studies

In studies of atenolol pharmacokinetics or drug-drug interactions, hydroxyatenolol serves as a key analyte for assessing Phase I metabolism. Its low abundance (1.1–4.4% of dose) and distinct physicochemical properties (LogP 0.336) necessitate sensitive LC-MS/MS methods [2]. The deuterated analog Hydroxyatenolol-d7 (Section 3, Evidence Item 5) is the preferred internal standard to correct for matrix effects and ionization variability, ensuring robust and reproducible quantification in plasma and urine.

Environmental Fate and Wastewater Monitoring of Beta-Blocker Contamination

Hydroxyatenolol is a persistent trace organic contaminant in surface waters and wastewater effluents, detected in European river systems from 2005–2015 [3]. Its quantification as a specific transformation product of atenolol provides a more accurate assessment of atenolol consumption and environmental load than measuring the parent compound alone. Analytical methods employing hydroxyatenolol reference material enable precise tracking of removal efficiency in wastewater treatment plants and environmental risk assessment.

Reference Standard for Metabolite Identification in Forensic and Clinical Toxicology

In forensic and clinical toxicology, the unambiguous identification of atenolol ingestion requires confirmation of its metabolites. Hydroxyatenolol's unique MS2 fragmentation pattern (Section 3, Evidence Item 4) and distinct chromatographic behavior provide definitive evidence of atenolol exposure, differentiating it from other beta-blockers such as metoprolol or propranolol. Certified reference material is critical for building spectral libraries and validating confirmatory methods.

Quote Request

Request a Quote for Hydroxyatenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.